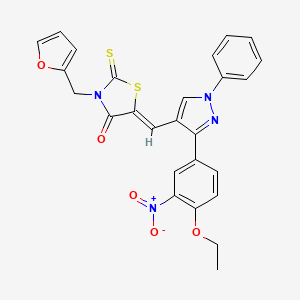

5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one

Description

This compound belongs to the thiazolidinone class, characterized by a 2-thioxothiazolidin-4-one core. Its structure includes:

- A 1-phenyl-1H-pyrazole moiety substituted with a 4-ethoxy-3-nitrophenyl group at position 2.

- A methylene bridge linking the pyrazole to the thiazolidinone ring.

- A furan-2-ylmethyl group at position 3 of the thiazolidinone.

The molecular formula is C₂₉H₂₂N₄O₅S₂, with an average mass of 570.65 g/mol (monoisotopic mass: 570.104 Da) . The furan-2-ylmethyl group contributes π-electron density, which may influence binding affinity in biological systems.

Properties

CAS No. |

623940-45-4 |

|---|---|

Molecular Formula |

C26H20N4O5S2 |

Molecular Weight |

532.6 g/mol |

IUPAC Name |

(5Z)-5-[[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C26H20N4O5S2/c1-2-34-22-11-10-17(13-21(22)30(32)33)24-18(15-29(27-24)19-7-4-3-5-8-19)14-23-25(31)28(26(36)37-23)16-20-9-6-12-35-20/h3-15H,2,16H2,1H3/b23-14- |

InChI Key |

MWNDAPFBSYLSPE-UCQKPKSFSA-N |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)[N+](=O)[O-] |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

The compound 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one , also known by its CAS number 623935-57-9, is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anti-cancer, and antiviral research. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure incorporates a thiazolidinone core, which is known for its diverse pharmacological properties.

1. Antiviral Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant antiviral properties. For instance, compounds similar to our target compound have been shown to inhibit the activity of viral enzymes such as RNA polymerases. In vitro tests demonstrated that certain thiazolidinone derivatives inhibited Hepatitis C virus (HCV) NS5B polymerase with IC50 values in the micromolar range (32.2 μM and 31.9 μM) . The presence of specific substituents on the thiazolidinone ring appears to enhance antiviral efficacy.

2. Anti-Cancer Activity

The anti-cancer potential of thiazolidinones has been extensively studied. Compounds with similar structural motifs have been evaluated against various cancer cell lines, including lung (NCI-H460), breast (MCF7), and CNS (SF-268) cancer cells. Notably, some derivatives demonstrated significant cytotoxicity, indicating a promising avenue for cancer treatment . The mechanism often involves apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Activity

Thiazolidinone derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models . For example, certain derivatives showed comparable effects to indomethacin in carrageenan-induced paw edema models.

Case Studies

A series of studies have been conducted to assess the biological activity of thiazolidinone derivatives:

| Study | Compound | Activity | IC50/EC50 |

|---|---|---|---|

| Datar et al. (2017) | 5-(3,4-dimethoxy)benzylidine-2,4-thiazolidinedione | Antidiabetic | EC50: 141 μM |

| Rawal et al. (2008) | 2-(2-chlorophenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one | Anti-HIV | EC50: 10 μM |

| Suzuki et al. (2021) | Thiazolidinone derivatives | Antitumor | Varies by cell line |

The biological activity of thiazolidinones is often attributed to their ability to interact with specific biological targets:

- Antiviral Mechanism : Inhibition of viral polymerases disrupts viral replication.

- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and inhibition of key oncogenic signaling pathways.

- Anti-inflammatory Mechanism : Modulation of inflammatory mediator release and inhibition of cyclooxygenase (COX) enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Analogs

Key analogs differ in substituents on the phenyl or heterocyclic groups, altering electronic, steric, and solubility properties. Below is a comparative analysis:

Table 1: Structural and Electronic Comparison

Electronic and Steric Effects

- Nitro vs. Alkoxy Groups : The target compound’s 4-ethoxy-3-nitrophenyl group creates a stronger electron-withdrawing effect compared to the 4-isobutoxy-3-methylphenyl group in , which may enhance electrophilic reactivity.

- Fluorine and Methoxy Effects : The 3-fluoro-4-propoxyphenyl group in introduces both steric bulk and electronegativity, while 3,4-dimethoxyphenylethyl improves solubility via polar interactions .

Computational and Experimental Insights

- QSAR Analysis : Molecular descriptors (e.g., van der Waals volume, dipole moment) derived from software like Multiwfn can predict bioavailability. The target compound’s nitro group likely increases its dipole moment, enhancing protein binding.

- Crystallography : Tools like SHELX and ORTEP-3 have been used to resolve analogous structures, confirming the Z-configuration of the methylene bridge critical for activity .

- Synthetic Routes: Many analogs are synthesized via condensation reactions, as seen in , where aldehydes react with thiosemicarbazides to form thiazolidinones.

Preparation Methods

Formation of the Pyrazole Intermediate

The synthesis begins with the preparation of the pyrazole intermediate, 3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This step typically involves the reaction of 4-ethoxy-3-nitrobenzaldehyde with phenylhydrazine in ethanol under acidic conditions (HCl or acetic acid) at reflux temperatures (80–90°C) for 6–8 hours. The reaction proceeds via cyclocondensation, yielding the pyrazole core with an aldehyde functional group at the 4-position. The product is purified through recrystallization using ethanol or methanol, achieving yields of 65–75%.

Key parameters influencing this step include:

Synthesis of the Thiazolidinone Core

The thiazolidinone moiety, 3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one, is synthesized through a two-step process. First, furfurylamine reacts with carbon disulfide in an alkaline medium (NaOH, 10% w/v) to form the corresponding dithiocarbamate. Subsequent treatment with chloroacetic acid under reflux conditions (100°C, 4 hours) induces cyclization, yielding the thiazolidinone ring. The product is isolated via vacuum filtration and washed with cold water to remove residual reagents.

Condensation Reaction

The final step involves a Knoevenagel condensation between the pyrazole aldehyde (from Step 1.1) and the thiazolidinone core (from Step 1.2). This reaction is conducted in anhydrous ethanol or dimethylformamide (DMF) using piperidine or triethylamine as a base catalyst (5–10 mol%). The mixture is heated at 60–70°C for 12–16 hours, during which the methylene bridge forms between the pyrazole and thiazolidinone units. Post-reaction, the crude product is precipitated by cooling and purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from acetonitrile.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Comparative studies highlight the impact of solvent polarity on condensation efficiency:

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | Piperidine | 70 | 58 | 92 |

| DMF | Triethylamine | 70 | 72 | 89 |

| Acetonitrile | DBU | 80 | 65 | 94 |

DMF enhances reaction rates due to its high polarity, but may necessitate longer purification steps. Piperidine, while less basic than DBU (1,8-diazabicycloundec-7-ene), minimizes side reactions such as aldol adduct formation.

Temperature and Time Dependence

The condensation reaction exhibits temperature-sensitive kinetics. At 70°C, yields plateau after 14 hours, whereas lower temperatures (50°C) require 24 hours for comparable conversion. Excessive heating (>80°C) promotes decomposition, reducing yields by 15–20%.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals a purity of ≥95% for recrystallized batches, with retention times of 8.2 minutes.

Comparative Analysis with Related Compounds

The preparation of 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one shares similarities with analogous thiazolidinone hybrids but differs in two critical aspects:

-

Substituent Compatibility : The ethoxy-nitro group on the phenyl ring necessitates mild reaction conditions to prevent nitro reduction, unlike methyl or halogen substituents.

-

Methylene Bridge Stability : The exocyclic double bond in this compound is susceptible to isomerization under acidic conditions, requiring pH control during purification .

Q & A

Q. How do substituents (e.g., nitro, ethoxy) influence pharmacokinetics?

- Methodological Answer :

- Nitro Group : Increases metabolic stability but may cause hepatotoxicity (CYP450 inhibition) .

- Ethoxy Group : Enhances solubility (clogP ~2.5 vs. clogP ~3.8 for methyl analogs) .

- In Silico ADMET : SwissADME predicts moderate bioavailability (F ≈ 50%) and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.